methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate hydrochloride
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Overview
Description
methyl 8-amino-5-silaspiro[45]decane-8-carboxylate hydrochloride is a compound with a unique structure that includes a silicon atom within a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core, which can be achieved through a cyclization reaction. This reaction often requires a catalyst and specific reaction conditions to ensure the correct formation of the spirocyclic structure.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, where an appropriate amine is reacted with the spirocyclic core.
Esterification: The carboxylate group is introduced through an esterification reaction, where a carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The amino and ester groups can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a drug candidate. Its ability to interact with biological molecules makes it a promising lead compound for drug development.
Medicine: The compound is investigated for its potential therapeutic effects. It may have applications in treating various diseases due to its unique chemical properties.
Industry: In the industrial sector, the compound is used in the development of new materials. Its silicon-containing structure imparts unique properties to the materials, making them useful in various applications.
Mechanism of Action
The mechanism of action of methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate: This compound is similar but lacks the hydrochloride salt form.
8-amino-5-silaspiro[4.5]decane-8-carboxylate: This compound lacks the methyl ester group.
Uniqueness
methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate hydrochloride is unique due to its combination of a silicon-containing spirocyclic structure and the presence of both amino and ester functional groups. This combination imparts unique chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2Si.ClH/c1-14-10(13)11(12)4-8-15(9-5-11)6-2-3-7-15;/h2-9,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUCWBCFQHJDNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC[Si]2(CCCC2)CC1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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